B1575089 Cancer/testis antigen 2 (103-111)

Cancer/testis antigen 2 (103-111)

Cat. No. B1575089
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 2

Scientific Research Applications

Role in Breast Cancer Invasion Cancer/testis antigen 2 (CTAG2), along with other cancer-testis antigens, plays a significant role in breast cancer invasion. CTAG2 is known to interact with Pericentrin at the centrosome, necessary for directional migration of breast cancer cells. This interaction underscores the importance of CTAG2 in promoting tumor progression and metastasis in breast cancer (Maine et al., 2016).

Expression in Urothelial Carcinoma In urothelial carcinoma, CTAG2, among other cancer-testis antigens, is frequently expressed. This expression is significantly associated with shorter progression-free survival in patients with non-muscle-invasive tumors. This highlights the potential of CTAG2 as a prognostic marker in bladder cancer (Dyrskjøt et al., 2012).

Cancer Immunotherapy Target CTAG2 is identified as a target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant activation in various cancers. CTAG2, as a cancer/testis antigen, elicits immune responses, making it a promising target for cancer vaccines and therapies (Scanlan et al., 2002).

Spontaneous Immune Responses in Testicular Cancer CTAG2-specific T cells are present in patients with testicular germ cell tumors, indicating that spontaneous T-cell immunity against CTAG2 and other cancer/testis antigens develops in many patients with testicular cancer. This immune response plays an important role in clinical outcomes (Pearce et al., 2017).

Expression in Multiple Myeloma CTAG2 is highly expressed in multiple myeloma, especially in Korean patients with relapsed or refractory multiple myeloma. This suggests CTAG2 as a potential target for immunotherapy in this patient population (Choi et al., 2014).

Prognostic Significance in Melanoma CTAG2 expression in primary cutaneous melanoma impacts prognosis. Its expression is associated with reduced relapse-free survival, underlining its importance as a prognostic marker in melanoma (Cebon et al., 2009).

properties

Product Name

Cancer/testis antigen 2 (103-111)

sequence

ELVRRILSR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 2 (103-111)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.